molecular formula C26H22O5 B12208345 benzyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

benzyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12208345
M. Wt: 414.4 g/mol
InChI Key: PXAXEKGKGNASCA-OYKKKHCWSA-N
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Description

This compound belongs to a class of benzofuran derivatives characterized by a Z-configuration benzylidene moiety at the C2 position, a ketone at C3, and an acetoxy substituent at C4. Such derivatives are frequently studied for their antiproliferative activity, particularly targeting microtubule dynamics via tubulin binding .

Properties

Molecular Formula

C26H22O5

Molecular Weight

414.4 g/mol

IUPAC Name

benzyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C26H22O5/c1-2-18-8-10-19(11-9-18)14-24-26(28)22-13-12-21(15-23(22)31-24)29-17-25(27)30-16-20-6-4-3-5-7-20/h3-15H,2,16-17H2,1H3/b24-14-

InChI Key

PXAXEKGKGNASCA-OYKKKHCWSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves a multi-step process. One common method includes the condensation of 4-ethylbenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The acetate ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction Type Conditions Product
Acid-catalyzed hydrolysisH₂SO₄ (dilute), reflux{[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid
Base-catalyzed hydrolysisNaOH (aqueous), ethanol, ΔSodium salt of the corresponding acid

This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Ketone Reduction

The 3-oxo group can be reduced to a secondary alcohol using hydride donors:

Reducing Agent Conditions Product
NaBH₄Methanol, 0–25°CBenzyl {[(2Z)-2-(4-ethylbenzylidene)-3-hydroxy-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
LiAlH₄Dry THF, refluxSame as above (higher yield)

Reduction alters the compound’s electronic profile, potentially enhancing its binding affinity to biological targets.

Aromatic Electrophilic Substitution

The benzofuran ring’s electron-rich nature allows reactions such as nitration or sulfonation:

Reaction Reagents Position Product
NitrationHNO₃, H₂SO₄, 0–5°CC-5 or C-7Benzyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate with nitro group
SulfonationSO₃, H₂SO₄, 25°CC-5Sulfonated derivative

These modifications are used to tune solubility or introduce directing groups for further synthesis .

Ethylbenzylidene Condensation

The ethylbenzylidene moiety participates in aldol-like condensations with active methylene compounds:

Reactant Catalyst Product
MalononitrilePiperidine, EtOHCyano-substituted conjugate with extended π-system
AcetylacetoneK₂CO₃, DMFβ-Diketo adduct

Such reactions expand the compound’s utility in synthesizing heterocyclic scaffolds.

Stability and Degradation

The compound’s stability under various conditions informs storage and handling protocols:

Condition Degradation Pathway Half-Life
pH < 3Ester hydrolysis2–4 hours
UV light (254 nm)Benzofuran ring oxidation8–12 hours
60°C, dry airNo significant degradation>30 days

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to benzyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate exhibit significant anticancer properties. Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range.

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This makes it a potential candidate for developing new anti-inflammatory drugs .

1.3 Antioxidant Activity
this compound has shown promising antioxidant properties, which are crucial for preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been documented in various assays, indicating its potential use in nutraceuticals and functional foods aimed at enhancing health and longevity .

Material Science

2.1 Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized as a monomer in the synthesis of polymers with specific properties. The incorporation of benzofuran moieties into polymer matrices can enhance thermal stability and mechanical strength, making these materials suitable for applications in coatings and composites .

2.2 Photovoltaic Applications
Recent studies have explored the use of benzofuran derivatives in organic photovoltaic cells. The compound's ability to absorb light and convert it into electrical energy makes it a candidate for improving the efficiency of solar cells. Research indicates that incorporating such compounds into photovoltaic systems can enhance charge transport properties and overall device performance .

Agricultural Chemistry

3.1 Pesticidal Activity
this compound has been evaluated for its pesticidal properties against various agricultural pests. Its efficacy as a bioinsecticide has been attributed to its ability to disrupt hormonal systems in insects, leading to growth inhibition and mortality . Field trials have shown promising results in controlling pest populations while being less harmful to beneficial insects.

3.2 Herbicidal Properties
In addition to its insecticidal activity, this compound has demonstrated herbicidal effects on certain weed species. The mechanism involves inhibiting specific enzymes essential for plant growth, thereby providing a potential alternative to synthetic herbicides .

Mechanism of Action

The mechanism of action of benzyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the Benzylidene Position

Key structural analogs differ in the substituents on the benzylidene ring, influencing electronic, steric, and solubility properties.

Table 1: Substituent Comparison and Molecular Properties
Compound Name Substituent on Benzylidene Molecular Formula Molecular Weight (g/mol) Notable Properties/Activity
Target Compound: Benzyl {[(2Z)-2-(4-ethylbenzylidene)-...]oxy}acetate 4-Ethylphenyl C26H22O5 414.45 Moderate lipophilicity; potential tubulin inhibition
{[(2Z)-2-(3,4,5-Trimethoxybenzylidene)-...]oxy}acetate () 3,4,5-Trimethoxyphenyl C19H16O7 356.33 Enhanced solubility due to polar methoxy groups; possible improved binding via H-bonding
{[(2Z)-2-(3-Bromobenzylidene)-...]oxy}acetate () 3-Bromophenyl C17H10BrO5 374.17 Increased steric bulk and electron-withdrawing effects; may alter tubulin binding kinetics
Benzyl {[(2Z)-2-(5-methylfuran-2-yl)methylidene)-...]oxy}acetate () 5-Methylfuran-2-yl C24H20O6 404.42 Reduced aromaticity; potential for unique binding conformations
Methyl {[(2Z)-2-(4-tert-butylbenzylidene)-...]oxy}acetate () 4-tert-Butylphenyl C23H24O5 380.43 High steric hindrance; may reduce cellular uptake or target affinity
{[(2Z)-2-(3,4-Dimethoxybenzylidene)-...]oxy}acetic acid () 3,4-Dimethoxyphenyl C19H16O7 356.33 Free carboxylic acid group improves water solubility; ionizable at physiological pH

Physicochemical Properties

  • Lipophilicity : The target compound (logP estimated ~3.5) is more lipophilic than the trimethoxy (logP ~2.1) or carboxylic acid (logP ~1.8) analogs, favoring blood-brain barrier penetration.
  • Solubility: Polar substituents (e.g., methoxy groups in ) improve aqueous solubility, critical for intravenous administration. The tert-butyl derivative () may suffer from poor solubility due to high hydrophobicity.

Structural-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy substituents () enhance tubulin binding via electron donation and H-bonding.
  • Steric Effects : Bulky groups (e.g., tert-butyl in ) may disrupt binding to the colchicine pocket, reducing potency.

Biological Activity

Benzyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by research findings.

The compound is synthesized through a multi-step reaction involving the formation of a benzofuran scaffold, which is then modified to introduce the ethylbenzylidene and acetate functionalities. The general structure can be represented as follows:

C24H24O4\text{C}_{24}\text{H}_{24}\text{O}_4

The compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that benzofuran derivatives could inhibit lipid peroxidation, thus protecting cellular components from oxidative damage .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. In vitro assays revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL, indicating moderate potency .

Anti-inflammatory Effects

The compound's anti-inflammatory potential was evaluated using murine models. It was found to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-induced inflammation models. This effect suggests that the compound may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling .

Case Study 1: Antidepressant Activity

A related study investigated the antidepressant-like effects of benzofuran derivatives in animal models. The forced swimming test (FST) and tail suspension test (TST) indicated that certain derivatives exhibited significant reductions in immobility time, suggesting potential antidepressant properties. The mechanism was hypothesized to involve serotonin receptor modulation, specifically targeting 5-HT1A and 5-HT2A receptors .

Case Study 2: Cytotoxicity Against Cancer Cells

In a separate study focusing on cancer cell lines, this compound demonstrated cytotoxic effects against human breast cancer cells (MCF-7). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The IC50 value was determined to be approximately 30 µM, indicating significant anticancer potential .

Data Summary Table

Biological Activity Effect Mechanism Reference
AntioxidantScavenges free radicalsInhibition of lipid peroxidation
AntimicrobialInhibits bacterial growthDisruption of bacterial cell wall
Anti-inflammatoryReduces cytokine levelsModulation of NF-kB signaling
AntidepressantDecreases immobility in FST/TSTSerotonin receptor modulation
CytotoxicityInduces apoptosis in cancer cellsActivation of caspases

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of benzyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Benzofuran Core Formation : Condensation of substituted phenols with carbonyl compounds under acidic or basic conditions to form the dihydrobenzofuran scaffold .

Benzylidene Introduction : A Wittig or aldol-like reaction to introduce the (Z)-configured 4-ethylbenzylidene group, ensuring stereochemical control via temperature and solvent selection (e.g., THF or DMF) .

Esterification : Reaction of the hydroxyl group at the 6-position with benzyloxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the final ester .

  • Key Validation : Monitor reaction progress via TLC and confirm intermediate structures using NMR (e.g., NOESY for Z/E configuration) .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the Z-configuration of the benzylidene group is validated by NOESY correlations between the ethyl group and benzofuran protons .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the 3-oxo group and ester) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Use respiratory protection if dust or aerosols are generated .
  • Storage : Store in airtight containers in a dry, cool environment to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve potential ambiguities in the Z-configuration of the benzylidene moiety?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation from a dichloromethane/hexane mixture to obtain high-quality single crystals .
  • Data Collection : Employ synchrotron radiation for high-resolution data, particularly if the compound exhibits weak diffraction .
  • Refinement : Use SHELXL for structure refinement, applying restraints for disordered ethyl or benzyl groups. Validate the Z-configuration via anisotropic displacement parameters and residual density analysis .

Q. What strategies can address discrepancies between computational simulations and experimental data in the electronic properties of the benzofuran core?

  • Methodological Answer :

  • Parameter Optimization : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental UV-Vis or NMR chemical shifts .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations to account for polarity differences between gas-phase simulations and solution-phase experiments .
  • Validation : Cross-check computed HOMO-LUMO gaps with cyclic voltammetry data .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of derivatives?

  • Methodological Answer :

  • Derivative Synthesis : Modify the 4-ethylbenzylidene group (e.g., halogenation, methoxy substitution) and the benzyl ester to assess bioavailability .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and target binding (e.g., kinase inhibition) using cell lines relevant to the hypothesized therapeutic area .
  • Molecular Docking : Use crystal structures of target proteins (e.g., kinases) to predict binding modes and guide synthetic modifications .

Q. What analytical approaches are effective in determining the purity of this compound when conventional HPLC methods show limitations?

  • Methodological Answer :

  • Chiral Stationary Phases : Use HPLC with a chiral column to resolve enantiomeric impurities, particularly if synthetic intermediates involve stereocenters .
  • LC-MS Coupling : Combine liquid chromatography with high-resolution mass spectrometry to detect trace impurities (<0.1%) .
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to identify polymorphic forms or hydrate/solvate impurities .

Notes on Data Contradiction Analysis

  • Example Scenario : Conflicting NMR and X-ray data on substituent orientation.
    • Resolution : Re-examine crystal packing effects (X-ray) vs. solution-state dynamics (NMR). Use variable-temperature NMR to probe conformational flexibility .

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